molecular formula C13H22N4O2S2 B6444714 N-{1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2640968-64-3

N-{1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-3-yl}cyclopropanesulfonamide

Cat. No.: B6444714
CAS No.: 2640968-64-3
M. Wt: 330.5 g/mol
InChI Key: VDROIIRTZWYJAU-UHFFFAOYSA-N
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Description

The compound N-{1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-3-yl}cyclopropanesulfonamide (hereafter referred to as Compound A) is a sulfonamide derivative featuring a 1,3,4-thiadiazole core linked to a piperidine ring and a cyclopropanesulfonamide group. The 1,3,4-thiadiazole moiety is known for its diverse pharmacological activities, including anticonvulsant, antihypertensive, and antimicrobial properties . The cyclopropane group in Compound A may enhance metabolic stability and influence binding interactions due to its rigid, strained structure.

Properties

IUPAC Name

N-[1-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2S2/c1-9(2)12-14-15-13(20-12)17-7-3-4-10(8-17)16-21(18,19)11-5-6-11/h9-11,16H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDROIIRTZWYJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)N2CCCC(C2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of N-{1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-3-yl}cyclopropanesulfonamide generally involves multi-step organic synthesis. Key steps include the cyclopropanation of a sulfonamide precursor and subsequent formation of the piperidine ring.

  • Initial Step: : Reaction of cyclopropanesulfonamide with appropriate halides under basic conditions.

  • Thiadiazole Formation: : Reacting the intermediate with thiadiazole precursors such as isopropyl thiosemicarbazide, followed by oxidation.

  • Piperidine Ring Construction: : The final piperidine ring assembly may involve cyclization reactions under high-temperature conditions or using strong acids as catalysts.

Industrial Production Methods: : Industrial synthesis might streamline these steps using continuous flow chemistry techniques, ensuring higher yields and purity of the final product. Catalysts and optimized conditions are essential for large-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfonamide Nitrogen

The sulfonamide group (-SO2_2NH-) undergoes nucleophilic substitution under alkaline conditions. For example:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives.
    Example :

    R-SO2NH-+CH3INaOHR-SO2N(CH3)-+HI\text{R-SO}_2\text{NH-} + \text{CH}_3\text{I} \xrightarrow{\text{NaOH}} \text{R-SO}_2\text{N(CH}_3\text{)-} + \text{HI}

    This reaction is critical for modifying solubility and bioavailability.

  • Acylation : Reacts with acetyl chloride to form N-acetyl derivatives, enhancing metabolic stability.

Hydrolysis of Sulfonamide Group

The sulfonamide bond hydrolyzes under acidic or basic conditions:

  • Acidic Hydrolysis :

    R-SO2NH-R’+HClR-SO3H+R’NH2Cl\text{R-SO}_2\text{NH-R'} + \text{HCl} \rightarrow \text{R-SO}_3\text{H} + \text{R'NH}_2\text{Cl}^-

    Yields sulfonic acid and amine hydrochloride.

  • Basic Hydrolysis :

    R-SO2NH-R’+NaOHR-SO3Na+R’NH2\text{R-SO}_2\text{NH-R'} + \text{NaOH} \rightarrow \text{R-SO}_3\text{Na} + \text{R'NH}_2

    Produces sodium sulfonate and free amine.

Cyclopropane Ring-Opening Reactions

The cyclopropane ring undergoes strain-driven reactions:

  • Thermal Decomposition : At >150°C, the ring opens to form propene derivatives.

  • Acid-Catalyzed Addition : Reacts with HCl to form chlorinated alkanes:

    Cyclopropane+HClCH2Cl-CH2CH3\text{Cyclopropane} + \text{HCl} \rightarrow \text{CH}_2\text{Cl-CH}_2\text{CH}_3

Thiadiazole Ring Modifications

The 1,3,4-thiadiazole core participates in electrophilic substitution and ring-opening:

  • Electrophilic Substitution : Bromination at the 2-position using Br2_2/H2_2SO4_4 yields brominated derivatives with enhanced anticancer activity .

  • Ring-Opening with Hydrazine : Forms thiosemicarbazide intermediates, pivotal for synthesizing bioactive analogs .

Cross-Coupling Reactions

The piperidine nitrogen facilitates palladium-catalyzed couplings:

  • Suzuki Coupling : Reacts with aryl boronic acids to form biaryl derivatives, expanding structural diversity for drug discovery .

Mechanistic Insights

  • Sulfonamide Reactivity : The lone pair on the sulfonamide nitrogen drives nucleophilic attacks, while the electron-withdrawing SO2_2 group enhances acidity (pKa ~10).

  • Thiadiazole Stability : The aromatic thiadiazole ring resists oxidation but undergoes electrophilic substitution due to electron-deficient sulfur atoms .

Challenges and Optimization

  • Steric Hindrance : Bulky substituents on the piperidine ring reduce reaction rates (e.g., 40% yield for tert-butyl derivatives vs. 78% for methyl).

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve yields in cross-coupling reactions by stabilizing intermediates .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. Thiadiazole compounds have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives of 1,3,4-thiadiazole have been evaluated for their ability to inhibit cell proliferation and induce apoptosis in cancer cells. The structure of N-{1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-3-yl}cyclopropanesulfonamide suggests that it may possess similar properties due to the presence of the thiadiazole moiety .

Antimicrobial Properties

Thiadiazole derivatives have also been investigated for their antimicrobial properties. The compound's structure may enhance its ability to interact with bacterial enzymes or membranes, thereby exhibiting antibacterial activity. Research indicates that modifications to the thiadiazole ring can lead to increased potency against various pathogens .

Central Nervous System Effects

Given its piperidine structure, this compound could potentially influence central nervous system (CNS) activity. Piperidine derivatives are known for their neuropharmacological effects, including anxiolytic and antidepressant activities. Studies on related compounds suggest that they may modulate neurotransmitter systems or exhibit neuroprotective effects .

Structure Activity Relationship (SAR)

The SAR studies indicate that variations in the substituents on the thiadiazole and piperidine rings can significantly affect biological activity. For example:

  • Alkyl substitutions on the thiadiazole ring enhance lipophilicity and cellular uptake.
  • Amino group modifications on the piperidine can alter binding affinity to biological targets.

These insights guide the design of more potent derivatives .

Case Study 1: Anticancer Evaluation

A study evaluated a series of 1,3,4-thiadiazole derivatives against pancreatic ductal adenocarcinoma (PDAC). Among them, compounds with similar structures to this compound exhibited IC50 values in the micromolar range, indicating significant antiproliferative activity .

Case Study 2: Antimicrobial Screening

Another research focused on synthesizing thiadiazole derivatives for antimicrobial testing against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives showed promising activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Mechanism of Action

The mechanism of action for N-{1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-3-yl}cyclopropanesulfonamide involves:

  • Molecular Targets: : Typically targets enzymes with sulfonamide-binding sites.

  • Pathways Involved: : May inhibit specific metabolic pathways by binding to active sites and altering enzyme function.

Comparison with Similar Compounds

Structural and Pharmacokinetic Comparison Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Evidence Source
A C₁₄H₂₂N₄O₂S₂ ~450–500 (estimated) Cyclopropanesulfonamide, propan-2-yl Anticonvulsant (hypothesized) N/A
B C₁₆H₁₈N₄O₂S₂ 386.47 Benzylsulfanyl, piperidine-acetamide Antihypertensive
C C₂₀H₂₅N₅O₃S 415.51 Pyrrolidine-carboxamide, 4-methylphenyl Not reported
F C₉H₁₆N₄OS 228.31 tert-Butyl, dimethylurea Herbicidal

Key Findings and Implications

Role of Sulfonamide Group : Compound A ’s cyclopropanesulfonamide likely enhances metabolic stability compared to acetamide or urea analogs (e.g., Compound B , F ) due to reduced susceptibility to enzymatic hydrolysis .

Impact of Cyclopropane : The rigid cyclopropane ring may improve binding to hydrophobic pockets in target proteins, a feature absent in phenyl or xanthene-containing analogs (e.g., Compound C , E ) .

Thiadiazole Core : All compounds share the 1,3,4-thiadiazole moiety, which is critical for π-π stacking and hydrogen-bond interactions with biological targets .

Biological Activity

The compound N-{1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-3-yl}cyclopropanesulfonamide is a derivative of the 1,3,4-thiadiazole class, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide an overview of its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiadiazole ring , which is known for its ability to interact with biological targets due to its electron-rich nature and hydrogen-bonding capabilities. The structural components include:

  • Thiadiazole moiety : Imparts significant biological activity.
  • Piperidine ring : Contributes to the pharmacological profile.
  • Cyclopropanesulfonamide group : Enhances solubility and bioavailability.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance:

  • A study synthesized various 1,3,4-thiadiazole derivatives and tested them against common pathogens such as Staphylococcus aureus and Escherichia coli. Compounds showed notable Minimum Inhibitory Concentration (MIC) values ranging from 20–28 μg/mL against these bacteria .
CompoundPathogenMIC (μg/mL)
Thiadiazole Derivative AS. aureus20
Thiadiazole Derivative BE. coli25

Anti-inflammatory Activity

Research has also indicated that thiadiazoles exhibit anti-inflammatory effects. For example:

  • A series of 2-amino-5-thiadiazole derivatives demonstrated significant inhibition of inflammatory markers in vitro. The compound with a propan-2-yl substitution showed promising results in reducing pro-inflammatory cytokines .

Case Studies

  • Antileishmanial Activity : A study evaluated derivatives similar to the target compound for their efficacy against Leishmania major. The results indicated that certain thiadiazole derivatives exhibited effective inhibitory activity against the promastigote form of the parasite .
  • Antitubercular Activity : Compounds containing the thiadiazole ring have been tested for their antitubercular properties. One derivative showed over 90% inhibition against Mycobacterium tuberculosis at low concentrations (0.25 μg/mL), indicating potential for treating tuberculosis .

The biological activity of thiadiazoles is often attributed to their ability to interfere with various biochemical pathways:

  • Enzyme Inhibition : Many thiadiazoles act as enzyme inhibitors, affecting processes such as cell wall synthesis in bacteria or inflammatory pathways in human cells.
  • Interaction with DNA : Some derivatives have shown the ability to bind DNA, disrupting replication and transcription processes in pathogens.

Q & A

Q. What frameworks guide the integration of this compound into a broader drug discovery pipeline?

  • Methodological Answer : Align with Quality by Design (QbD) principles: Define critical quality attributes (CQAs) for synthesis, validate analytical methods (ICH guidelines), and use Design of Experiments (DoE) to optimize reaction parameters. Link to theoretical frameworks (e.g., enzyme kinetics models) to contextualize bioactivity data .

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